molecular formula C17H22N4O3S B2586369 N,N-dimethyl-6-((1-tosylpyrrolidin-3-yl)oxy)pyridazin-3-amine CAS No. 2034501-16-9

N,N-dimethyl-6-((1-tosylpyrrolidin-3-yl)oxy)pyridazin-3-amine

Cat. No.: B2586369
CAS No.: 2034501-16-9
M. Wt: 362.45
InChI Key: HEGUWTUIHAWJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-6-((1-tosylpyrrolidin-3-yl)oxy)pyridazin-3-amine is a chemical compound provided for research and development purposes. It has a molecular formula of C17H22N4O3S and a molecular weight of 362.4 . The compound features a pyridazineamine core, a common scaffold in medicinal chemistry, which is functionalized with a dimethylamino group and linked to a tosyl-protected pyrrolidine moiety via an ether linkage . This structure suggests potential as a valuable intermediate in organic synthesis and pharmaceutical research, particularly for the development of novel biologically active molecules. The tosyl (p-toluenesulfonyl) group is a common protecting group for amines, indicating this compound may be used in multi-step synthetic sequences where the pyrrolidine nitrogen is selectively deprotected later. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals should be handled by qualified professionals.

Properties

IUPAC Name

N,N-dimethyl-6-[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-13-4-6-15(7-5-13)25(22,23)21-11-10-14(12-21)24-17-9-8-16(18-19-17)20(2)3/h4-9,14H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGUWTUIHAWJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-((1-tosylpyrrolidin-3-yl)oxy)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core. The tosylation of pyrrolidine and subsequent attachment to the pyridazine ring are key steps in the synthesis. Common reagents used in these reactions include tosyl chloride, pyrrolidine, and various solvents and catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-((1-tosylpyrrolidin-3-yl)oxy)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,N-dimethyl-6-((1-tosylpyrrolidin-3-yl)oxy)pyridazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-((1-tosylpyrrolidin-3-yl)oxy)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N,N-dimethyl-6-((1-tosylpyrrolidin-3-yl)oxy)pyridazin-3-amine, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Core Structure R Group at Position 6 Molecular Weight (g/mol) Biological Activity/Application Key Features Reference
Target Compound Pyridazin-3-amine Tosylpyrrolidin-3-yloxy ~363.07 (calculated) Not reported Sulfonamide, pyrrolidine ether linkage -
MW108 (N,N-dimethyl-6-(naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3-amine) Pyridazin-3-amine Naphthalen-2-yl, pyridin-4-yl Not reported p38MAPK inhibitor; neuroprotection Aromatic substituents, brain-penetrant
6-(Benzyloxy)pyridazin-3-amine derivatives Pyridazin-3-amine Benzyloxy ~179.22 (e.g., C₉H₁₃N₃O) Herbicidal activity (dicotyledonous plants) Simple ether substituent
N,N-Dimethyl-6-(piperazin-1-yl)pyridazin-3-amine Pyridazin-3-amine Piperazin-1-yl (linked via pyrazine) Not reported Not reported Polar, basic piperazine moiety
N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride Pyridazin-3-amine Pyrrolidin-2-yl 193.14 ([M+H]⁺) Not reported Cyclic amine, dihydrochloride salt
N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine Pyridazin-3-amine Trifluoromethyl 191.15 Not reported Electron-withdrawing CF₃ group

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • MW108 (naphthyl/pyridyl substituents) demonstrates neuroprotective activity as a p38MAPK inhibitor, likely due to its aromatic groups enhancing lipophilicity and blood-brain barrier penetration . In contrast, the target compound ’s tosylpyrrolidinyloxy group may limit CNS penetration due to increased polarity from the sulfonamide.
  • 6-(Benzyloxy)pyridazin-3-amine derivatives exhibit herbicidal activity, suggesting that simpler ether substituents are sufficient for plant enzyme targeting . The target compound ’s bulky tosylpyrrolidinyloxy group may redirect bioactivity toward mammalian targets.

Physicochemical Properties: Piperazine- and pyrrolidine-containing analogs (e.g., and ) benefit from basic amines, improving solubility (especially as salts). Trifluoromethyl-substituted analogs () exhibit enhanced metabolic stability and lipophilicity, whereas the target compound’s sulfonamide may increase metabolic liability (e.g., hydrolysis).

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